molecular formula C58H91N17O20S2 B12108303 H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH

Cat. No.: B12108303
M. Wt: 1410.6 g/mol
InChI Key: CSEYOQGUZFFDDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Peptides like H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in the study of peptide synthesis techniques.

    Biology: Serve as models for studying protein structure and function, as well as in enzyme-substrate interactions.

    Medicine: Investigated for their potential therapeutic properties, including as antimicrobial agents, enzyme inhibitors, and in drug delivery systems.

    Industry: Utilized in the development of biosensors, diagnostics, and as components in various biotechnological applications.

Mechanism of Action

The mechanism of action of peptides like H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes. For instance, the peptide may bind to an enzyme’s active site, inhibiting its activity, or interact with a receptor to trigger a signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH: Similar structure but with glycine instead of methionine.

    H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-asp-OH: Similar structure but with aspartic acid instead of glutamic acid.

Uniqueness

H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH is unique due to its specific sequence of amino acids, which determines its structure, stability, and biological activity. The presence of methionine and cysteine residues allows for potential disulfide bond formation, adding to the peptide’s stability and functionality.

Biological Activity

The compound H-Met-Ser-Arg-Pro-Ala-Cys-Pro-Asn-Asp-Lys-Tyr-Glu-OH is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of thrombin receptor antagonism. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C58H91N17O20S2
  • Molecular Weight : 1410.57 g/mol
  • CAS Number : 207553-92-2

This peptide consists of a sequence of amino acids that contribute to its unique biological activities, particularly in the modulation of platelet aggregation and other thrombin-related processes.

Thrombin Receptor Antagonism

This compound acts primarily as an inhibitor of thrombin-triggered platelet aggregation . It has been shown to significantly reduce serotonin release and tyrosine phosphorylation associated with platelet activation, making it a candidate for therapeutic use in conditions related to thrombosis.

The peptide functions by binding to the protease-activated receptor 1 (PAR-1), inhibiting its activation by thrombin. This blockade prevents downstream signaling pathways that lead to platelet activation and aggregation.

Comparative Activity

In studies comparing various peptides, this compound demonstrated approximately tenfold higher anti-aggregatory activity than previously reported thrombin receptor antagonists. This enhanced efficacy suggests its potential for use in clinical settings where inhibition of platelet aggregation is desired.

Research Findings

A summary of key findings from recent studies is presented below:

Study ReferenceBiological Activity ObservedKey Findings
Inhibition of platelet aggregationDemonstrated significant reduction in thrombin-induced aggregation.
PAR-1 antagonist activityShowed high affinity for PAR-1, preventing thrombin binding.
Serotonin release inhibitionReduced serotonin release in activated platelets, indicating effective antagonism.

Clinical Implications

  • Thrombosis Management : The compound's ability to inhibit thrombin activity positions it as a potential treatment for thrombotic disorders. Clinical trials are necessary to evaluate its effectiveness and safety in humans.
  • Cardiovascular Health : Given its role in platelet function, this peptide may be beneficial in managing cardiovascular diseases where platelet aggregation is a risk factor.

Experimental Models

Research utilizing animal models has provided insights into the pharmacodynamics of this compound. In murine models, administration of the peptide resulted in decreased thrombus formation under conditions that typically promote clotting.

Properties

IUPAC Name

2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[2-[2-[[1-[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H91N17O20S2/c1-29(65-53(90)41-10-6-21-74(41)55(92)34(9-5-20-64-58(62)63)67-52(89)39(27-76)72-47(84)32(60)18-23-97-2)46(83)73-40(28-96)56(93)75-22-7-11-42(75)54(91)71-37(25-43(61)78)50(87)70-38(26-45(81)82)51(88)66-33(8-3-4-19-59)48(85)69-36(24-30-12-14-31(77)15-13-30)49(86)68-35(57(94)95)16-17-44(79)80/h12-15,29,32-42,76-77,96H,3-11,16-28,59-60H2,1-2H3,(H2,61,78)(H,65,90)(H,66,88)(H,67,89)(H,68,86)(H,69,85)(H,70,87)(H,71,91)(H,72,84)(H,73,83)(H,79,80)(H,81,82)(H,94,95)(H4,62,63,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEYOQGUZFFDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H91N17O20S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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